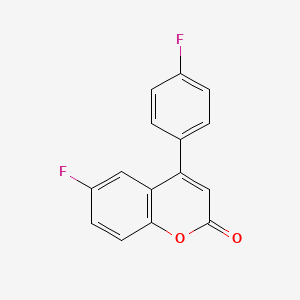
2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)- is a chemical compound known for its unique structure and properties It belongs to the class of benzopyran derivatives, which are characterized by a fused benzene and pyran ring system
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)- involves several steps. One common method includes the reaction of 4-fluorophenylacetic acid with 6-fluoro-2H-1-benzopyran-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 6-fluoro-4-(4-fluorophenyl)- can be compared with other similar compounds, such as:
2H-1-Benzopyran-2-one, 7-fluoro-4-hydroxy-: This compound has a hydroxyl group at the 4-position, which may alter its reactivity and biological activity.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound contains a carboxylic acid group, which can influence its solubility and interactions with biological molecules.
7-Methyl-2H-1-benzopyran-2-one:
Properties
CAS No. |
879416-94-1 |
|---|---|
Molecular Formula |
C15H8F2O2 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
6-fluoro-4-(4-fluorophenyl)chromen-2-one |
InChI |
InChI=1S/C15H8F2O2/c16-10-3-1-9(2-4-10)12-8-15(18)19-14-6-5-11(17)7-13(12)14/h1-8H |
InChI Key |
VXWMBQCRXOIHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















